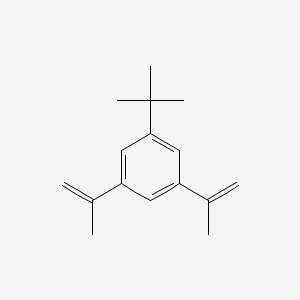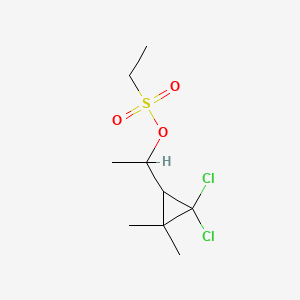
1-(2,2-Dichloro-3,3-dimethylcyclopropyl)ethyl ethanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,2-Dichloro-3,3-dimethylcyclopropyl)ethyl ethanesulfonate is an organic compound that features a cyclopropyl ring substituted with two chlorine atoms and two methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dichloro-3,3-dimethylcyclopropyl)ethyl ethanesulfonate typically involves the reaction of 2,2-dichloro-3,3-dimethylcyclopropanol with ethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the synthesis.
化学反应分析
Types of Reactions
1-(2,2-Dichloro-3,3-dimethylcyclopropyl)ethyl ethanesulfonate can undergo various types of chemical reactions, including:
Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols.
Elimination: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Hydrolysis: In the presence of water and an acid or base, the sulfonate ester can be hydrolyzed to yield the corresponding alcohol and ethanesulfonic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Elimination: Strong bases such as potassium tert-butoxide or sodium hydride in aprotic solvents.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Nucleophilic substitution: Products include substituted cyclopropyl derivatives.
Elimination: Formation of alkenes.
Hydrolysis: Production of 2,2-dichloro-3,3-dimethylcyclopropanol and ethanesulfonic acid.
科学研究应用
1-(2,2-Dichloro-3,3-dimethylcyclopropyl)ethyl ethanesulfonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential prodrug, where the sulfonate ester can be hydrolyzed in vivo to release the active compound.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-(2,2-Dichloro-3,3-dimethylcyclopropyl)ethyl ethanesulfonate depends on its specific application. In biological systems, the compound may act by:
Targeting enzymes: Inhibiting or modifying the activity of specific enzymes involved in metabolic pathways.
Interacting with cellular membranes: Altering membrane permeability or disrupting membrane-bound processes.
Releasing active agents: Hydrolysis of the sulfonate ester to release the active cyclopropyl derivative, which can then exert its effects on molecular targets.
相似化合物的比较
1-(2,2-Dichloro-3,3-dimethylcyclopropyl)ethyl ethanesulfonate can be compared with other cyclopropyl-containing compounds, such as:
1-(2,2-Dichloro-3,3-dimethylcyclopropyl)methanol: Similar structure but lacks the ethanesulfonate group, leading to different reactivity and applications.
2,2-Dichloro-3,3-dimethylcyclopropylamine: Contains an amine group instead of the sulfonate ester, resulting in different chemical properties and biological activities.
1-(2,2-Dichloro-3,3-dimethylcyclopropyl)ethyl acetate: An ester with an acetate group, which may have different hydrolysis rates and biological effects compared to the ethanesulfonate ester.
The uniqueness of this compound lies in its combination of the cyclopropyl ring with the ethanesulfonate group, providing a distinct set of chemical and biological properties that can be leveraged in various applications.
属性
CAS 编号 |
88438-31-7 |
|---|---|
分子式 |
C9H16Cl2O3S |
分子量 |
275.19 g/mol |
IUPAC 名称 |
1-(2,2-dichloro-3,3-dimethylcyclopropyl)ethyl ethanesulfonate |
InChI |
InChI=1S/C9H16Cl2O3S/c1-5-15(12,13)14-6(2)7-8(3,4)9(7,10)11/h6-7H,5H2,1-4H3 |
InChI 键 |
MWBOREJQJSKFFE-UHFFFAOYSA-N |
规范 SMILES |
CCS(=O)(=O)OC(C)C1C(C1(Cl)Cl)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-5-[(4-methoxyphenyl)methoxy]-2-methylpyridazin-3(2H)-one](/img/structure/B14392895.png)
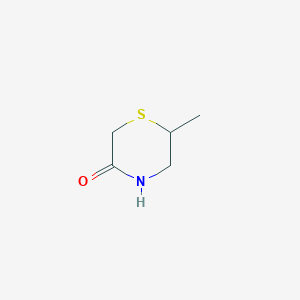
![5-Methyl-4,5,6,7,8,9-hexahydro-4,8-methano[1,3]thiazolo[5,4-c]azocine](/img/structure/B14392902.png)

![1-Phenyl-5-(piperidin-1-yl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14392924.png)
![2-{[tert-Butyl(dimethyl)silyl]oxy}-3-methyl-1,4,2-oxathiazolidine](/img/structure/B14392926.png)
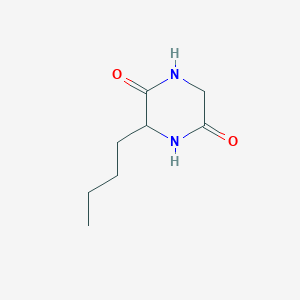
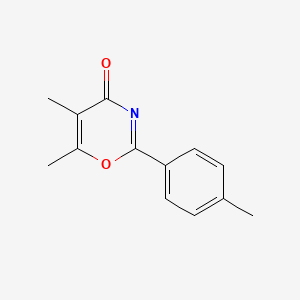
![6-Acetyl-3,3-dimethyl-7-(prop-1-en-2-yl)bicyclo[3.2.0]heptan-2-one](/img/structure/B14392956.png)

![1-[1-(Cyclopent-2-en-1-yl)-2-ethenylcyclopropyl]ethan-1-one](/img/structure/B14392961.png)

![N-(Butan-2-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14392975.png)
